![molecular formula C14H19N3O2 B14368449 2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) CAS No. 91860-11-6](/img/structure/B14368449.png)
2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) is a complex organic compound belonging to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with dimethyl groups and ethan-1-ol moieties. The naphthyridine core is known for its diverse biological activities and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, one method involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions: 2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents, and various alkyl halides for substitution reactions . The conditions often involve specific solvents and temperatures to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the naphthyridine core .
科学的研究の応用
2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its biological activities . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Its unique structure also makes it a valuable ligand in coordination chemistry .
作用機序
The mechanism of action of 2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The naphthyridine core can intercalate with DNA, affecting various biological processes . Additionally, it can act as a ligand, binding to metal ions and influencing their reactivity and stability .
類似化合物との比較
Similar Compounds: Similar compounds include other 1,8-naphthyridine derivatives such as 2,7-dimethyl-1,8-naphthyridine, 4-hydroxy-2,7-dimethyl-1,8-naphthyridine, and Schiff bases of 1,8-naphthyridine .
Uniqueness: What sets 2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) apart is its specific substitution pattern and the presence of ethan-1-ol moieties. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
91860-11-6 |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC名 |
2-[(5,7-dimethyl-1,8-naphthyridin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H19N3O2/c1-10-9-11(2)15-14-12(10)3-4-13(16-14)17(5-7-18)6-8-19/h3-4,9,18-19H,5-8H2,1-2H3 |
InChIキー |
ODHZPRLNTDJPSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N(CCO)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)
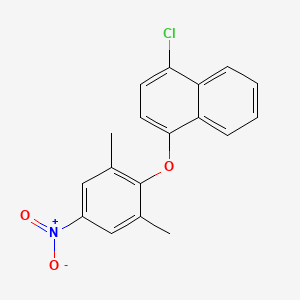
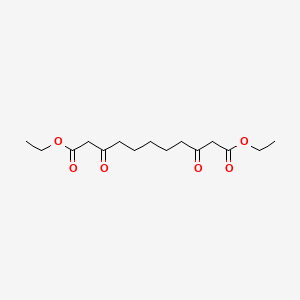


![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
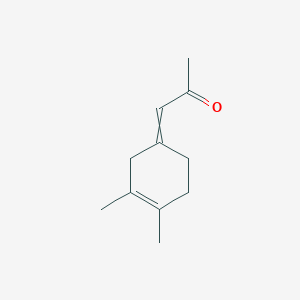
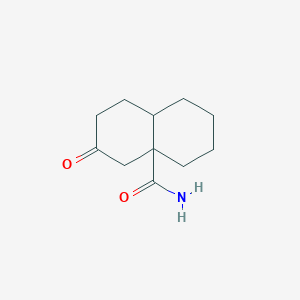
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
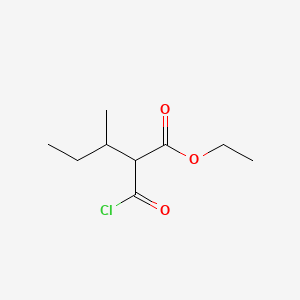
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
